molecular formula C8H9ClN2O2 B13099100 3-Amino-1-hydroxyindolin-2-one hydrochloride CAS No. 42794-39-8

3-Amino-1-hydroxyindolin-2-one hydrochloride

Cat. No.: B13099100
CAS No.: 42794-39-8
M. Wt: 200.62 g/mol
InChI Key: NXICHHSRRRXHEU-UHFFFAOYSA-N
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Description

3-Amino-1-hydroxyindolin-2-one hydrochloride is a compound belonging to the indolinone class. It has the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol . This compound is known for its unique structure, which includes an indolinone core with an amino and hydroxy group attached, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-hydroxyindolin-2-one hydrochloride can be achieved through several methods. One common approach involves the three-component coupling of N-protected isatin, an aryne precursor, and 1,3-cyclodione under metal-free conditions . This method provides good yields and is advantageous due to its simplicity and efficiency.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-hydroxyindolin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxy group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3-amino-2-oxoindolin-2-one, while substitution reactions can produce various N-substituted derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-amino-1-hydroxyindolin-2-one hydrochloride has been achieved through various methods, including the ultrasonic-assisted synthesis of isoindolin-1-one derivatives. This method enhances the reaction rate and yields of the desired products. For instance, using 3-benzylidenephtalide as a substrate under ultrasonic irradiation resulted in a notable conversion rate within a short period . The compound's structure allows for further modifications, making it a versatile precursor in organic synthesis.

Antimicrobial Properties

Research indicates that derivatives of 3-amino-1-hydroxyindolin-2-one exhibit antimicrobial activities. A study highlighted the synthesis of this compound and its related derivatives, which demonstrated significant antibacterial properties against various strains . These findings suggest potential applications in developing new antibiotics.

Anticancer Activity

The compound has shown promise in anticancer research. Its derivatives have been evaluated for their efficacy against different cancer cell lines, with some exhibiting potent antiproliferative effects. For example, spirooxindole derivatives derived from this compound have demonstrated activity against MDM2-p53 interactions, which are critical in cancer biology . The IC50 values for these compounds indicate their effectiveness in inhibiting cancer cell growth.

Biodegradation

Another notable application of 3-amino-1-hydroxyindolin-2-one is in environmental science, particularly in biodegradation processes. Studies have shown that certain bacterial strains can metabolize this compound, converting it into simpler substances like anthranilic acid without requiring additional cofactors . This property could be leveraged in bioremediation efforts to address environmental pollution.

Case Studies and Research Findings

Study Focus Findings
Synthesis MethodsUltrasonic-assisted synthesis yielded high conversions and efficiency for isoindolin-1-one derivatives.
Antimicrobial ActivityDerivatives showed significant antibacterial effects against multiple strains.
Anticancer PropertiesSpirooxindole derivatives exhibited potent antiproliferative activity against various cancer cell lines with IC50 values indicating effectiveness.
BiodegradationDemonstrated conversion to anthranilic acid by specific bacterial strains, highlighting potential for environmental applications.

Mechanism of Action

The mechanism of action of 3-Amino-1-hydroxyindolin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Biological Activity

3-Amino-1-hydroxyindolin-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on recent research findings.

This compound features an amino group at the 3-position, which imparts unique chemical reactivity. The synthesis of this compound can be achieved through various methods, including nucleophilic addition reactions under ultrasonic irradiation, which enhances yield and reduces reaction time .

The compound exhibits notable biochemical properties, particularly in its oxidation and reduction processes. Studies have shown that 3-Amino-1-hydroxyindolin-2-one undergoes irreversible oxidation and reduction, suggesting its potential role as a redox-active agent in biological systems.

Cellular Effects

Research indicates that this compound has anti-inflammatory properties. In vitro studies have demonstrated its ability to modulate inflammatory responses in various cell types. For instance, the compound has been shown to inhibit the production of pro-inflammatory cytokines, thereby suggesting a potential application in treating inflammatory diseases.

Molecular Mechanisms

The molecular mechanisms underlying the biological activity of this compound involve interactions with key biomolecules. It is believed to exert its effects through:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Gene Expression Modulation: Changes in gene expression profiles have been observed following treatment with this compound, indicating its role in regulating cellular functions.
  • Binding Interactions: The compound interacts with various biomolecules, influencing their activity and stability .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anti-inflammatory Activity: In a study assessing the anti-inflammatory effects of various indole derivatives, 3-Amino-1-hydroxyindolin-2-one showed significant inhibition of TNF-alpha production in macrophages, highlighting its potential as an anti-inflammatory agent .
  • Antiproliferative Effects: A series of experiments evaluated the antiproliferative effects of this compound on cancer cell lines. Results indicated that it could inhibit cell proliferation significantly, with IC50 values comparable to established chemotherapeutics .
  • Mechanistic Insights: Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through caspase activation pathways. This suggests that this compound could be explored as a potential anticancer agent .

Data Summary Table

Biological ActivityObservationsReferences
Anti-inflammatoryInhibition of TNF-alpha production
AntiproliferativeSignificant inhibition in cancer cell lines
Induction of apoptosisActivation of caspases in treated cells

Properties

CAS No.

42794-39-8

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

3-amino-1-hydroxy-3H-indol-2-one;hydrochloride

InChI

InChI=1S/C8H8N2O2.ClH/c9-7-5-3-1-2-4-6(5)10(12)8(7)11;/h1-4,7,12H,9H2;1H

InChI Key

NXICHHSRRRXHEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2O)N.Cl

Origin of Product

United States

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